molecular formula C10H13N5O2 B2992046 1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 19264-87-0

1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2992046
CAS No.: 19264-87-0
M. Wt: 235.247
InChI Key: GZGXDTOIGCWDIQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.247. The purity is usually 95%.
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Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

Research on pyrimido- and tetrahydropyrazinoxanthines, including derivatives of the compound , has demonstrated their affinities for adenosine receptors (ARs). These studies have shed light on the similarities and differences in affinity and binding modes across human and rat AR subtypes. Docking experiments provided insights into the expected binding modes for selected compounds, indicating small but significant structural variations that could influence binding affinities at particular AR subtypes and species. This research is pivotal for understanding the potential therapeutic applications of these compounds in targeting AR-related conditions (Szymańska et al., 2016).

Synthesis of New Ring Systems

Another study explored the synthesis of new thiadiazepino- and thiadiazepinopurine ring systems starting from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This research contributes to the synthetic chemistry field by providing methodologies for constructing novel ring systems that could have various pharmaceutical applications (Hesek & Rybár, 1994).

Properties

IUPAC Name

1,3-dimethyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-13-7-6(8(16)14(2)10(13)17)15-5-3-4-11-9(15)12-7/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXDTOIGCWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.